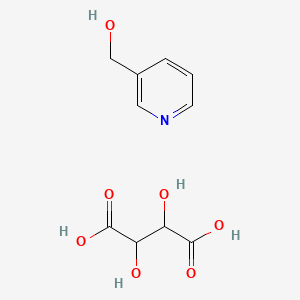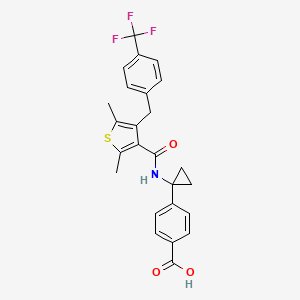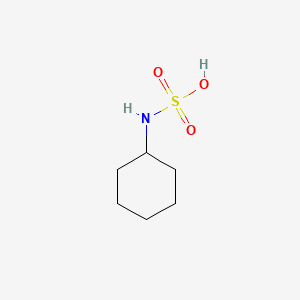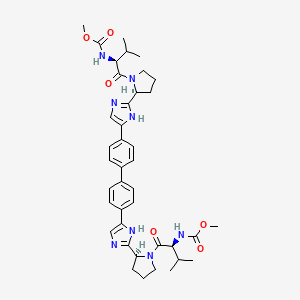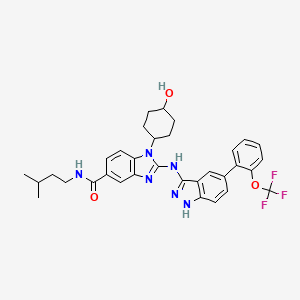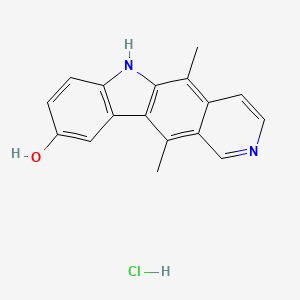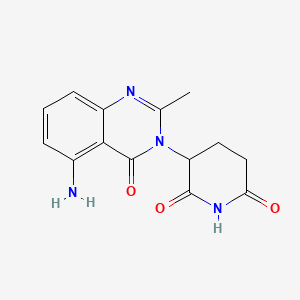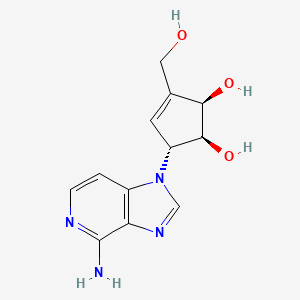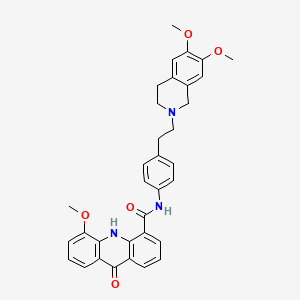
Elacridar
Descripción general
Descripción
Es principalmente conocido por su capacidad para inhibir la glicoproteína P y la proteína de resistencia al cáncer de mama, que son transportadores de eflujo involucrados en la multirresistencia a los medicamentos en los tumores . Este compuesto ha sido investigado por su potencial para mejorar la biodisponibilidad de los medicamentos coadministrados al inhibir estos transportadores .
Aplicaciones Científicas De Investigación
Elacridar tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Elacridar ejerce sus efectos al inhibir la glicoproteína P y la proteína de resistencia al cáncer de mama, que son bombas de eflujo dependientes de ATP con una amplia especificidad de sustrato . Al inhibir estos transportadores, this compound aumenta la biodisponibilidad de los medicamentos coadministrados, permitiéndoles alcanzar concentraciones plasmáticas terapéuticas . Esta inhibición es particularmente útil para superar la multirresistencia a los medicamentos en el cáncer, donde los transportadores de eflujo a menudo reducen la eficacia de los agentes quimioterapéuticos .
Análisis Bioquímico
Biochemical Properties
Elacridar is a potent and specific non-competitive inhibitor of P-gp . It acts by inhibiting the ATP hydrolysis, thereby modulating the ATPase activity . P-gp is an ATP-dependent efflux pump with broad substrate specificity . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .
Cellular Effects
This compound targets multiple drug resistance in tumors . In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors . This compound has been shown to overcome resistance in several different P-gp-resistant cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of P-gp, an ATP-dependent efflux pump . Increased intestinal expression of P-gp can reduce the absorption of drugs that are substrates for P-gp . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of P-gp, and its effects on drug absorption and bioavailability are significant .
Dosage Effects in Animal Models
In animal models, doses greater than 0.9 mg/hr/kg of this compound were sufficient to inhibit P-gp- and BCRP-mediated efflux at the blood-brain barrier without any tolerability issues .
Metabolic Pathways
This compound is involved in the inhibition of the ATP-dependent efflux pump, P-gp . This pump is part of the body’s defense mechanism against harmful substances . By inhibiting P-gp, this compound increases the bioavailability of coadministered drugs .
Transport and Distribution
This compound is known to inhibit P-gp, a well-characterized human ABC-transporter of the MDR/TAP subfamily . This transporter is an ATP-dependent efflux pump with broad substrate specificity . It likely evolved as a defense mechanism against harmful substances .
Subcellular Localization
As an inhibitor of P-gp, it is likely to be localized in the same areas as this transporter, which is known to be present in the plasma membrane of cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Elacridar se sintetiza a través de una serie de reacciones químicas que involucran múltiples pasosLos detalles específicos sobre la ruta sintética y las condiciones de reacción no están fácilmente disponibles en el dominio público, pero generalmente involucra técnicas estándar de síntesis orgánica como condensación, ciclización y modificaciones de grupos funcionales .
Métodos de producción industrial
la producción implicaría escalar el proceso de síntesis de laboratorio, asegurando la pureza y la consistencia del producto final a través de rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Elacridar experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, típicamente utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Elacridar es parte de una clase de compuestos conocidos como inhibidores de la glicoproteína P. Los compuestos similares incluyen:
Zosuquidar: Un inhibidor de la glicoproteína P de tercera generación utilizado en desarrollo clínico para la terapia del cáncer.
This compound es único en su doble inhibición de la glicoproteína P y la proteína de resistencia al cáncer de mama, lo que lo convierte en una herramienta versátil en la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162489 | |
| Record name | Elacridar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |
| Record name | Elacridar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
143664-11-3 | |
| Record name | Elacridar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elacridar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacridar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elacridar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elacridar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELACRIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


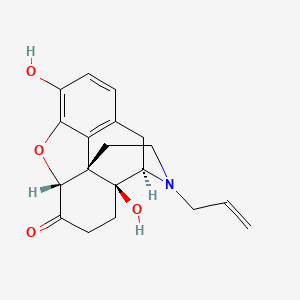
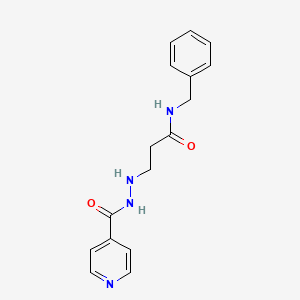
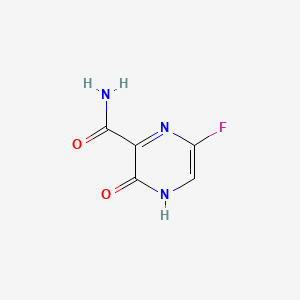
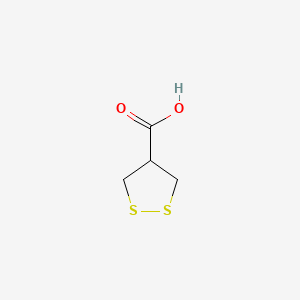

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
